molecular formula C14H16N2O3S B5911015 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No. B5911015
M. Wt: 292.36 g/mol
InChI Key: BQGFIDIWBSJVRH-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as ETI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ETI has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and to activate the p53 tumor suppressor pathway. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B.
Biochemical and Physiological Effects
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the activity of anti-apoptotic proteins. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of thymidylate synthase. In addition, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high potency, low toxicity, and ability to target specific enzymes and signaling pathways. However, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone also has some limitations, including its complex synthesis method, limited solubility, and potential off-target effects.

Future Directions

There are several future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, including the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the exploration of its potential applications in materials science. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has the potential to be a valuable tool for the study of various biological processes and to have practical applications in medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone and to explore its potential applications.

Synthesis Methods

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then treated with acetic anhydride to form 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been investigated for its anticancer, antiviral, and antibacterial properties. In agriculture, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide and herbicide. In materials science, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been explored for its ability to form complexes with metal ions and its potential use in catalysis.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-16-13(18)10(15-14(16)20)8-9-6-5-7-11(12(9)17)19-4-2/h5-8,17H,3-4H2,1-2H3,(H,15,20)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFIDIWBSJVRH-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.